Cas no 1416439-58-1 (8-Aminoquinoline-3-carboxylic acid)

8-Aminoquinoline-3-carboxylic acid is a quinoline derivative featuring both an amino group at the 8-position and a carboxylic acid moiety at the 3-position. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination compounds. The amino and carboxyl groups offer reactive sites for further functionalization, enabling applications in ligand design and metal complexation. Its quinoline core contributes to potential biological activity, often explored in medicinal chemistry. The compound is typically supplied as a high-purity solid, ensuring consistency in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
8-Aminoquinoline-3-carboxylic acid structure
1416439-58-1 structure
商品名:8-Aminoquinoline-3-carboxylic acid
CAS番号:1416439-58-1
MF:C10H8N2O2
メガワット:188.1827
MDL:MFCD22690569
CID:1016045
PubChem ID:71742991

8-Aminoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-aminoquinoline-3-carboxylic acid
    • AK200350
    • 3-Quinolinecarboxylic acid, 8-amino-
    • FCH2309385
    • Z1618000008
    • 1416439-58-1
    • DS-10229
    • MFCD22690569
    • A928744
    • AKOS023411684
    • EN300-263437
    • CS-0155673
    • 8-AMINOQUINOLINE-3-CARBOXYLICACID
    • DB-141195
    • AMY26450
    • DTXSID401291185
    • SB68425
    • 8-Aminoquinoline-3-carboxylic acid
    • MDL: MFCD22690569
    • インチ: 1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)
    • InChIKey: GTIULENMBMXJGX-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])N=C2C(=C([H])C([H])=C([H])C2=C1[H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 188.058577502g/mol
  • どういたいしつりょう: 188.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 76.2

8-Aminoquinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-263437-0.05g
8-aminoquinoline-3-carboxylic acid
1416439-58-1 95%
0.05g
$159.0 2024-06-18
eNovation Chemicals LLC
D256780-1g
8-aminoquinoline-3-carboxylic acid
1416439-58-1 95%
1g
$715 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XR625-50mg
8-Aminoquinoline-3-carboxylic acid
1416439-58-1 95+%
50mg
1168.0CNY 2021-07-10
Chemenu
CM223409-1g
8-Aminoquinoline-3-carboxylic acid
1416439-58-1 95%
1g
$916 2021-08-04
Ambeed
A216465-250mg
8-Aminoquinoline-3-carboxylic acid
1416439-58-1 95%
250mg
$131.0 2025-03-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A901107-250mg
8-Aminoquinoline-3-carboxylic acid
1416439-58-1 ≥95%
250mg
3,437.10 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR1870-100MG
8-aminoquinoline-3-carboxylic acid
1416439-58-1 95%
100MG
¥ 871.00 2023-04-03
Enamine
EN300-263437-0.5g
8-aminoquinoline-3-carboxylic acid
1416439-58-1 95%
0.5g
$530.0 2024-06-18
Enamine
EN300-263437-0.1g
8-aminoquinoline-3-carboxylic acid
1416439-58-1 95%
0.1g
$235.0 2024-06-18
Chemenu
CM223409-1g
8-Aminoquinoline-3-carboxylic acid
1416439-58-1 95%
1g
$852 2023-01-02

8-Aminoquinoline-3-carboxylic acid 関連文献

8-Aminoquinoline-3-carboxylic acidに関する追加情報

8-Aminoquinoline-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 1416439-58-1, known as 8-Aminoquinoline-3-carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in its research.

8-Aminoquinoline-3-carboxylic Acid is an aromatic heterocyclic compound that combines the quinoline framework with an amino group at position 8 and a carboxylic acid group at position 3. The quinoline moiety is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which contributes to the molecule's stability and reactivity. The amino group (-NH2) at position 8 introduces nucleophilic character, while the carboxylic acid group (-COOH) at position 3 imparts acidic properties. This combination makes 8-Aminoquinoline-3-carboxylic Acid a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of 8-Aminoquinoline-3-carboxylic Acid as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The amino group can be readily modified to introduce functional groups that enhance bioavailability or target specific receptors. Similarly, the carboxylic acid group can participate in peptide coupling or esterification reactions, enabling the creation of complex molecular architectures.

The synthesis of 8-Aminoquinoline-3-carboxylic Acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of o-amino phenol with glyoxal or other carbonyl compounds to form the quinoline skeleton. Subsequent oxidation or functionalization steps are then employed to introduce the amino and carboxylic acid groups at specific positions. These methods have been optimized over time to improve yield and purity, making large-scale production feasible.

In terms of biological activity, 8-Aminoquinoline-3-carboxylic Acid has shown promise in inhibiting enzymes associated with chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Its ability to modulate cytokine production and reduce oxidative stress has been validated in preclinical models, suggesting potential therapeutic applications. Furthermore, ongoing research is investigating its role as a scaffold for developing small-molecule inhibitors targeting oncogenic pathways.

From a materials science perspective, 8-Aminoquinoline-3-carboxylic Acid exhibits interesting photophysical properties that make it suitable for applications in optoelectronics and sensors. Its extended conjugation system allows for efficient charge transport and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in self-assembling monolayers using this compound have demonstrated its potential for creating high-performance electronic materials.

Despite its promising attributes, further research is needed to fully harness the potential of 8-Aminoquinoline-3-carboxylic Acid across diverse fields. Collaborative efforts between chemists, biologists, and engineers are essential to address challenges related to scalability, toxicity profiling, and device integration.

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